molecular formula C17H19N5 B14970318 N-benzyl-2-(1-phenyl-1H-tetrazol-5-yl)propan-2-amine

N-benzyl-2-(1-phenyl-1H-tetrazol-5-yl)propan-2-amine

Cat. No.: B14970318
M. Wt: 293.4 g/mol
InChI Key: PKHVFVZEWXJDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]AMINE is a complex organic compound featuring a tetrazole ring, which is known for its stability and diverse reactivity. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, making them highly versatile in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]AMINE typically involves the formation of the tetrazole ring through a click chemistry approach. This method is eco-friendly, utilizing water as a solvent and moderate conditions to achieve good yields. The reaction involves the cycloaddition of azides and alkynes, catalyzed by copper(I) ions, to form the tetrazole ring.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs similar click chemistry techniques due to their efficiency and scalability. The use of non-toxic reagents and solvents, along with easy extraction and setup, makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]AMINE undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring, often using reducing agents like hydrogen or hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizers, reducing agents, and various electrophiles and nucleophiles. Reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to nitro derivatives, while substitution reactions can introduce various functional groups to the tetrazole ring .

Mechanism of Action

The mechanism of action of BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]AMINE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors. This interaction can modulate biological pathways, leading to its observed bioactivity .

Properties

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

N-benzyl-2-(1-phenyltetrazol-5-yl)propan-2-amine

InChI

InChI=1S/C17H19N5/c1-17(2,18-13-14-9-5-3-6-10-14)16-19-20-21-22(16)15-11-7-4-8-12-15/h3-12,18H,13H2,1-2H3

InChI Key

PKHVFVZEWXJDKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=CC=C2)NCC3=CC=CC=C3

Origin of Product

United States

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